3-Amino-3-(4-chlorophenyl)-1-propanol chemical properties
3-Amino-3-(4-chlorophenyl)-1-propanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol
Foreword: A Molecule of Strategic Importance
In the landscape of pharmaceutical development and asymmetric synthesis, the chiral β-amino alcohol scaffold is a privileged motif. Its prevalence in bioactive molecules underscores the necessity for a deep, functional understanding of its key exemplars. 3-Amino-3-(4-chlorophenyl)-1-propanol is one such molecule. More than a mere intermediate, it represents a convergence of key structural features—a chiral center, a nucleophilic amine, a reactive hydroxyl group, and an electronically-defined aromatic ring—that make it a versatile building block for complex molecular architectures. This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, offering not just the "what" but the "why" behind the compound's properties and the experimental logic for its synthesis and characterization. Every procedure is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Molecular Structure and Physicochemical Properties
3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO.[1][2] Its structure is characterized by a propanol backbone with a primary amino group and a 4-chlorophenyl group attached to the same stereocenter (C3). This arrangement makes it a critical precursor, notably in the synthesis of GABA-B receptor agonists like Baclofen.[3] The chirality at the C3 position is fundamental to its application, as stereochemistry is often critical for biological activity.[3]
Physical Data Summary
The physical properties of a compound are the first gateway to its handling, purification, and formulation. Below is a summary of reported data. It is crucial to note the variance in reported melting points, which may be attributable to differences in enantiomeric purity or crystalline form. For research purposes, it is imperative to characterize the specific batch in use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO | [1][4] |
| Molecular Weight | 185.65 g/mol | [1][4] |
| Appearance | White to yellow crystalline solid/powder | [2][5] |
| Melting Point | 53–56°C; 84-87°C; ~95-97°C | [2][5][6] |
| Boiling Point | 327.9°C at 760 mmHg | [2] |
| Density | 1.216 g/cm³ | [2] |
| pKa (Predicted) | 14.87 (hydroxyl), ~9.5 (amine) | [2] |
| InChIKey | JGNACDMQJLVKIU-UHFFFAOYSA-N (racemic) | [7] |
Solubility Profile (Predicted)
Precise quantitative solubility data is not widely published. However, based on the structure and data from analogous compounds like phenylpropanolamine, a qualitative and estimated solubility profile can be constructed.[8][9][10] The presence of both a polar amino alcohol group and a nonpolar chlorophenyl group results in amphiphilic character.
| Solvent | Predicted Solubility | Rationale & Causality |
| Water | Sparingly soluble to soluble | The amino and alcohol groups can form hydrogen bonds with water. Solubility is highly pH-dependent; it is significantly more soluble in acidic aqueous solutions where the amine is protonated to form a more polar ammonium salt.[10] |
| Methanol, Ethanol | Freely Soluble | These polar protic solvents can effectively solvate both the polar functional groups through hydrogen bonding and the aromatic ring through van der Waals interactions.[9] |
| Dichloromethane | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| Ethyl Acetate | Sparingly Soluble | Offers moderate polarity but lacks the hydrogen-bonding capability of alcohols, leading to lower solubility.[8] |
| Hexanes, Diethyl Ether | Insoluble to Very Sparingly Soluble | These nonpolar solvents cannot effectively solvate the polar amino and hydroxyl groups.[8] |
Synthesis and Mechanistic Considerations
The primary and most direct route to 3-amino-3-(4-chlorophenyl)-1-propanol is the reduction of the corresponding β-amino ketone, 3-amino-3-(4-chlorophenyl)propan-1-one. The choice of reducing agent is critical and dictated by the principles of chemoselectivity.
Key Synthetic Workflow: Reductive Approach
The workflow involves the synthesis of the ketone precursor followed by its selective reduction.
Caption: General synthetic workflow for 3-Amino-3-(4-chlorophenyl)-1-propanol.
Protocol: Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one
This protocol details the selective reduction of the ketone functionality.
Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11][12] Unlike stronger, more reactive hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is highly chemoselective for aldehydes and ketones.[11] It will not reduce esters, amides, or carboxylic acids under these mild conditions, making it ideal if such groups were present elsewhere in a more complex substrate. Methanol serves as both the solvent and the proton source to quench the intermediate alkoxide.[12] The reaction is initiated at 0°C to moderate the initial exothermic release of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-(4-chlorophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution and the exothermic reaction.[12]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen evolution will occur. Adjust pH to ~7.
-
Work-up & Isolation:
-
Reduce the volume of methanol using a rotary evaporator.
-
Add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-amino-3-(4-chlorophenyl)-1-propanol can be purified by flash column chromatography on silica gel or by recrystallization.
Spectroscopic and Structural Characterization
Structural confirmation is paramount. While publicly available, peer-reviewed spectra for this specific compound are scarce, its structure can be confidently assigned using standard spectroscopic techniques. The following data are predicted based on the known effects of its constituent functional groups and analysis of closely related structures.[13]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) | Aromatic protons on a 1,4-disubstituted ring appear as two doublets. These are deshielded by the electronegative chlorine atom. |
| ~ 7.28 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) | Aromatic protons adjacent to the carbon bearing the amino alcohol group. |
| ~ 4.20 | dd | 1H | CH (N) | The benzylic proton is deshielded by both the aromatic ring and the adjacent amino group. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C2. |
| ~ 3.80 | m | 2H | CH₂ (OH) | The methylene group adjacent to the hydroxyl is deshielded by the oxygen atom. |
| ~ 2.50 | br s | 3H | NH₂ , OH | Protons on heteroatoms are often broad and their chemical shift is concentration-dependent. They will exchange with D₂O. |
| ~ 1.95 | m | 2H | CH₂ | The central methylene group protons are diastereotopic and will show complex coupling to both adjacent carbons. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~ 142 | Ar-C (quaternary) | The aromatic carbon attached to the propanol chain (ipso-carbon). |
| ~ 133 | Ar-C -Cl (quaternary) | The aromatic carbon bearing the chlorine atom is deshielded. |
| ~ 129 | Ar-C H | Aromatic carbons ortho to the chlorine. |
| ~ 128 | Ar-C H | Aromatic carbons meta to the chlorine. |
| ~ 61 | C H₂(OH) | The carbon attached to the hydroxyl group is significantly deshielded by oxygen. |
| ~ 53 | C H(N) | The benzylic carbon attached to the nitrogen atom. |
| ~ 40 | C H₂ | The central aliphatic carbon. |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment | Rationale & Causality |
| 3400 - 3200 (broad) | O-H and N-H stretching | The broadness is due to hydrogen bonding. Primary amines often show two distinct N-H stretch bands in this region. |
| 3100 - 3000 | Aromatic C-H stretching | Characteristic stretching for sp² C-H bonds. |
| 2950 - 2850 | Aliphatic C-H stretching | Characteristic stretching for sp³ C-H bonds. |
| ~ 1600, 1490 | Aromatic C=C stretching | Skeletal vibrations of the benzene ring. |
| ~ 1100 | C-O stretching | Strong absorption typical for alcohols. |
| ~ 1090 | C-N stretching | Stretching vibration for the amine group. |
| ~ 830 | C-H out-of-plane bending | Characteristic of 1,4-disubstituted (para) benzene rings. |
Mass Spectrometry (EI) Fragmentation (Predicted)
Electron ionization will lead to characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 185/187 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) should be observable, though it may be weak for alcohols.
-
Base Peak: Alpha-cleavage is common for amines. Cleavage of the C2-C3 bond would yield a stable benzylic amine fragment [CH(NH₂)(C₆H₄Cl)]⁺ at m/z = 154/156, which is a likely candidate for the base peak.
-
Other Fragments:
-
Loss of H₂O (M-18) from the molecular ion.
-
Loss of the CH₂OH group via cleavage of the C1-C2 bond to give a fragment at m/z = 154/156.
-
Chemical Reactivity and Handling
The molecule's reactivity is governed by its three key functional groups: the primary amine, the primary alcohol, and the chlorophenyl ring.
Caption: Key reaction pathways for 3-Amino-3-(4-chlorophenyl)-1-propanol.
-
Amine Group: As a primary amine, it is nucleophilic and basic. It readily undergoes acylation with acyl chlorides or anhydrides to form stable amides, and alkylation with alkyl halides.
-
Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like chromic acid. It can also undergo esterification with carboxylic acids under acidic catalysis.
-
Chlorophenyl Group: The aromatic ring is relatively inert but can participate in electrophilic aromatic substitution, although the amino alcohol side chain can complicate reactivity. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions under harsh conditions.
Safe Handling and Storage
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) is recommended.[7]
-
Spill & Disposal: In case of a spill, collect the solid material carefully, avoiding dust generation. Dispose of the chemical waste in accordance with local, state, and federal regulations.[15]
Conclusion
3-Amino-3-(4-chlorophenyl)-1-propanol is a compound of significant synthetic utility. Its chemical properties are a direct consequence of the interplay between its amino, hydroxyl, and chlorophenyl functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to utilize this molecule effectively and safely in the pursuit of novel chemical entities and pharmaceuticals.
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